molecular formula C12H8FNS B15221823 1-Fluoro-10H-phenothiazine CAS No. 394-22-9

1-Fluoro-10H-phenothiazine

Cat. No.: B15221823
CAS No.: 394-22-9
M. Wt: 217.26 g/mol
InChI Key: HZPPZIINUHIWKA-UHFFFAOYSA-N
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Description

1-Fluoro-10H-phenothiazine is a fluorinated derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

1-Fluoro-10H-phenothiazine can be synthesized through various methods. One common synthetic route involves the Smiles rearrangement, where substituted 2-aminobenzenethiols react with reactive o-halonitrobenzenes. The reaction typically involves refluxing with 30% hydrogen peroxide in glacial acetic acid to yield the desired fluorinated phenothiazine .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-Fluoro-10H-phenothiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, glacial acetic acid, and various nucleophiles. Major products formed from these reactions include sulfone derivatives and substituted phenothiazines.

Scientific Research Applications

1-Fluoro-10H-phenothiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor due to the presence of sulfur and nitrogen atoms, making it effective in redox reactions. It can also interact with biological targets, such as enzymes and receptors, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Fluoro-10H-phenothiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its reactivity and biological activity compared to non-fluorinated analogs.

Properties

CAS No.

394-22-9

Molecular Formula

C12H8FNS

Molecular Weight

217.26 g/mol

IUPAC Name

1-fluoro-10H-phenothiazine

InChI

InChI=1S/C12H8FNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H

InChI Key

HZPPZIINUHIWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)F

Origin of Product

United States

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